molecular formula C32H29N5O4S B11672176 N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11672176
M. Wt: 579.7 g/mol
InChI Key: XAYSGXPHAJVQHX-FMFFXOCNSA-N
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Description

N'-[(E)-Biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazide derivative characterized by a biphenylmethylidene hydrazone moiety and a 3,4,5-trimethoxyphenyl-substituted triazole ring. The 3,4,5-trimethoxyphenyl group enhances electron-donating properties, while the biphenyl moiety contributes to lipophilicity and π-π stacking interactions, critical for target binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of biphenyl-4-carbaldehyde with 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it suitable for developing new compounds with tailored properties.

Reaction TypeDescription
Oxidation The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction Reduction can be performed using sodium borohydride or lithium aluminum hydride.
Substitution It can engage in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Studies have shown that derivatives of triazole compounds often display significant antibacterial and antifungal activities due to their ability to interfere with microbial cell functions.

Medicine

The therapeutic potential of this compound is being explored for its role as a drug candidate. The unique structural features may allow it to interact with specific biological targets such as enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound is being investigated for its utility as a catalyst in various chemical reactions and its role in the development of new materials. The structural diversity provided by the triazole and biphenyl moieties enhances its applicability in material science.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of triazole derivatives against resistant bacterial strains.
  • Anticancer Properties : Research presented at international oncology conferences has shown promising results regarding the compound's ability to inhibit tumor growth in vitro.
  • Material Development : Investigations into polymer composites incorporating this compound have demonstrated enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impacts

The compound’s structural analogs (Table 1) differ primarily in substituents on the triazole ring, hydrazone linker, and aromatic systems. Key comparisons include:

Table 1: Structural Comparison of Analogous Compounds

Compound ID Triazole Substituents Hydrazone Moiety Key Functional Groups
Target Compound 4-Phenyl, 5-(3,4,5-trimethoxy) Biphenyl-4-ylmethylidene Sulfanyl, trimethoxyphenyl
ZE-4b () 4-Ethyl, 5-(pyridine-2-yl) 2-Phenylmethylidene Pyridine, ethyl
Compound 5-(3,4,5-Trimethoxyphenyl) 4-Methoxybenzylidene Allylsulfanyl, methoxy
(6f) 4-Phenyl, 5-(pyridin-4-yl) 4-Chlorobenzylidene Pyridine, chloro
Compound 5-(4-tert-Butylphenyl) Biphenyl-4-ylmethylidene tert-Butyl, biphenyl
  • Electron-Donating vs. Bulky Groups: The 3,4,5-trimethoxyphenyl group (target compound) provides strong electron-donating effects, enhancing interactions with electron-deficient biological targets.
  • Hydrazone Linker : The biphenylmethylidene group (target) increases lipophilicity compared to ZE-4b’s simpler phenylmethylidene or ’s methoxy-substituted benzylidene, which may improve membrane permeability .

Antioxidant Activity :

  • Compounds with hydroxybenzylidene moieties () demonstrate 1.5-fold higher antioxidant activity than BHT, whereas the target’s biphenyl group may prioritize lipophilicity over radical scavenging .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Compound (6f)
Molecular Weight (g/mol) ~554 ~437 ~449
Calculated logP ~4.2 ~3.1 ~3.8
Water Solubility Low Moderate Low
  • The target’s higher logP (4.2 vs. 3.1–3.8) reflects increased lipophilicity from biphenyl and trimethoxyphenyl groups, favoring blood-brain barrier penetration but requiring formulation optimization for bioavailability .

Research Findings and Implications

  • QSAR Insights : Van der Waals descriptors () suggest the target’s planar biphenyl system enhances stacking interactions, while methoxy groups improve solubility via hydrogen bonding .
  • Structure-Activity Trends : Bulkier substituents (e.g., tert-butyl in ) reduce enzymatic degradation but may limit target engagement, whereas electron-donating groups (trimethoxyphenyl) optimize binding to kinase domains .

Biological Activity

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound combines biphenyl, triazole, and acetohydrazide moieties, which contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The molecular formula of this compound is C31H29N5O4S. The presence of multiple functional groups suggests that it may interact with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. The triazole core is particularly noted for its potential in cancer therapy. Studies have shown that derivatives with triazole rings can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis induction
Compound BLung CancerAngiogenesis inhibition
N'-[(E)-biphenyl...]VariousCell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various strains of bacteria and fungi. The presence of the sulfur atom in the triazole ring enhances its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains.

Table 2: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus22
Escherichia coli20
Candida albicans18

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolism in both cancer cells and pathogens.
  • Cell Membrane Disruption : It could disrupt microbial cell membranes, leading to cell death.
  • Immune Modulation : Potential effects on immune system modulation may enhance host defense mechanisms against infections.

Case Studies

Recent studies have evaluated the efficacy of this compound in vitro and in vivo. For instance:

  • Study on Breast Cancer Cells : A study demonstrated that N'-[(E)-biphenyl...] significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Antibacterial Efficacy : Another study tested this compound against multi-drug resistant strains of Staphylococcus aureus and found it effective at lower concentrations than standard antibiotics .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

Basic Research Question
The synthesis involves condensation reactions between hydrazide precursors and substituted aldehydes under acidic catalysis. Key steps include:

  • Hydrazide formation : Reacting 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with biphenyl-4-carbaldehyde in ethanol or DMF, using glacial acetic acid as a catalyst .
  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediate formation .
  • Purification : Recrystallization in ethanol or column chromatography (silica gel, gradient elution) to achieve >95% purity .
    Methodological Insight : Bayesian optimization algorithms can improve yield by iteratively adjusting temperature, solvent ratios, and catalyst concentrations .

Q. How do substituents (e.g., 3,4,5-trimethoxyphenyl) influence the compound’s electronic properties and reactivity?

Advanced Research Question
The 3,4,5-trimethoxyphenyl group enhances electron density via methoxy substituents, stabilizing the triazole ring and influencing nucleophilic/electrophilic reactivity. Computational studies (DFT calculations) reveal:

  • HOMO-LUMO gaps : Reduced by ~0.5 eV compared to non-methoxy analogs, suggesting increased reactivity .
  • Hydrogen bonding : Methoxy groups participate in intramolecular interactions with the hydrazide moiety, confirmed by X-ray crystallography .
    Data Contradiction : While methoxy groups generally improve solubility, excessive substitution (e.g., 2,3,4-trimethoxy analogs) may reduce bioavailability due to steric hindrance .

Q. What spectroscopic and crystallographic methods are most reliable for confirming structural integrity?

Basic Research Question

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) confirm the presence of key protons (e.g., imine proton at δ 8.3–8.5 ppm) and carbons (C=O at ~165 ppm) .
  • IR : Stretching bands at 1670–1690 cm1^{-1} (C=O) and 1590–1610 cm1^{-1} (C=N) validate functional groups .
  • X-ray crystallography : Resolves the (E)-configuration of the benzylidene group and planar triazole geometry .
    Advanced Insight : High-resolution mass spectrometry (HRMS) with ESI+ detects [M+H]+^+ ions with <2 ppm error, critical for verifying molecular weight in complex matrices .

Q. How can researchers resolve discrepancies in biological activity data across structurally similar analogs?

Advanced Research Question
Contradictions often arise from substituent effects on target binding. For example:

  • Anticancer activity : The 3,4,5-trimethoxyphenyl group enhances tubulin polymerization inhibition (IC50_{50} = 0.8 µM) compared to 4-chlorophenyl analogs (IC50_{50} = 5.2 µM) .
  • Mechanistic validation : Use molecular docking (AutoDock Vina) to compare binding poses in α,β-tubulin pockets. Free energy calculations (MM/GBSA) correlate with experimental IC50_{50} values .
    Methodology : Parallel SAR studies with controlled substituent variations (e.g., halogen vs. methoxy) isolate electronic vs. steric effects .

Q. What strategies mitigate degradation during long-term stability studies?

Advanced Research Question

  • Oxidative degradation : Store under inert atmosphere (N2_2) at −20°C, with antioxidants (e.g., BHT) in DMSO stock solutions .
  • Hydrolytic stability : Avoid aqueous buffers at pH >7.5; instead, use lyophilized forms reconstituted in anhydrous ethanol .
  • Analytical monitoring : Accelerated stability testing (40°C/75% RH) with HPLC-PDA to detect degradation products (e.g., hydrolyzed hydrazide) .

Q. How do computational models predict interactions between this compound and biological targets?

Advanced Research Question

  • Docking protocols : Rigid vs. flexible docking (e.g., Glide SP vs. XP) yield varying binding affinities. XP mode accounts for side-chain flexibility in kinase targets .
  • MD simulations : 100-ns trajectories (AMBER) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
    Validation : Compare computational results with SPR (surface plasmon resonance) binding constants (KD_D) to refine force field parameters .

Q. What synthetic routes are available for introducing isotopic labels (e.g., 13^{13}13C, 15^{15}15N) for metabolic studies?

Advanced Research Question

  • 15^{15}N labeling : Use 15^{15}N-enriched hydrazine hydrate during hydrazide synthesis .
  • 13^{13}C labeling : Incorporate 13^{13}C-acetohydrazide precursors in the final condensation step .
  • Tracking : LC-MS/MS with SRM (selected reaction monitoring) quantifies isotopic incorporation efficiency (>98% required for in vivo tracing) .

Properties

Molecular Formula

C32H29N5O4S

Molecular Weight

579.7 g/mol

IUPAC Name

N-[(E)-(4-phenylphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C32H29N5O4S/c1-39-27-18-25(19-28(40-2)30(27)41-3)31-35-36-32(37(31)26-12-8-5-9-13-26)42-21-29(38)34-33-20-22-14-16-24(17-15-22)23-10-6-4-7-11-23/h4-20H,21H2,1-3H3,(H,34,38)/b33-20+

InChI Key

XAYSGXPHAJVQHX-FMFFXOCNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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